molecular formula C4H10OS2 B13796519 2-Methyl-2-propanesulfinothioic acid CAS No. 34637-29-1

2-Methyl-2-propanesulfinothioic acid

Cat. No.: B13796519
CAS No.: 34637-29-1
M. Wt: 138.3 g/mol
InChI Key: XXHUIZXCNSVYID-UHFFFAOYSA-N
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Description

2-Methyl-2-propanesulfinothioic acid is an organosulfur compound with the molecular formula C4H10OS2 It is characterized by the presence of a sulfinothioic acid group attached to a 2-methyl-2-propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-propanesulfinothioic acid typically involves the reaction of tert-butyl disulfide with hydrogen peroxide in the presence of a catalyst such as vanadyl bis-acetylacetonate. The reaction is carried out in acetone at low temperatures to ensure the stability of the intermediate products. The reaction mixture is then quenched with saturated aqueous sodium thiosulfate to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propanesulfinothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield thiols or sulfides, depending on the reducing agent used.

    Substitution: The sulfinothioic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-propanesulfinothioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanesulfinothioic acid involves its interaction with various molecular targets. The sulfinothioic acid group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both chemical synthesis and potential therapeutic applications .

Comparison with Similar Compounds

    2-Methyl-2-propanesulfinamide: Similar in structure but contains an amide group instead of a sulfinothioic acid group.

    2-Methyl-2-propanesulfonic acid: Contains a sulfonic acid group, making it more acidic and reactive in different chemical contexts.

    2-Methyl-2-propanethiol: Contains a thiol group, which has different reactivity compared to the sulfinothioic acid group.

Uniqueness: 2-Methyl-2-propanesulfinothioic acid is unique due to the presence of the sulfinothioic acid group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .

Properties

CAS No.

34637-29-1

Molecular Formula

C4H10OS2

Molecular Weight

138.3 g/mol

IUPAC Name

tert-butyl-hydroxy-sulfanylidene-λ4-sulfane

InChI

InChI=1S/C4H10OS2/c1-4(2,3)7(5)6/h1-3H3,(H,5,6)

InChI Key

XXHUIZXCNSVYID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=S)O

Origin of Product

United States

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